
1-(2-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole derivatives are an important class of heterocyclic compounds known for their significant pharmaceutical applications. They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The compound of interest is structurally related to other triazole derivatives, suggesting its potential for diverse biological activities.
Synthesis Analysis
Synthesis of triazole derivatives often involves multistep reactions, including the cyclization of azides and alkynes, which is a common strategy for constructing the triazole ring. For example, Bekircan et al. (2008) described the synthesis of new triazole derivatives by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction to afford the corresponding derivatives (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Antagonistic Properties
- This compound is synthesized using regioselective pyridine metallation chemistry. It has been found to exhibit NK-1 antagonist activity, a property significant in the development of potential therapeutic agents (Jungheim et al., 2006).
Structural Analysis and Interactions
- Structural analysis of similar triazole derivatives highlights the importance of their substituents and functional groups. These factors significantly influence the molecular interactions and stability of such compounds (Ahmed et al., 2020).
Antioxidant and Antiradical Activities
- Derivatives of this compound have been synthesized and tested for antioxidant and antiradical activities. These properties are vital for exploring their potential in medicinal chemistry (Bekircan et al., 2008).
Enzyme Inhibition for Therapeutic Applications
- Some derivatives of this compound have shown significant enzyme inhibition properties, notably against lipase and α-glucosidase. This could be relevant in the development of drugs for metabolic disorders (Bekircan et al., 2015).
Antimicrobial and Antifungal Properties
- Several studies have focused on the synthesis of derivatives of this compound to evaluate their antimicrobial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Jadhav et al., 2017).
Applications in Material Science
- These compounds also find applications in material science, such as in the synthesis of organic dyes with potential use in dyeing polyester fibers and other materials (Khalifa et al., 2015).
Contributions to Drug Development
- The research into these compounds contributes to the broader understanding of drug development, particularly in the areas of antiepileptic drugs and related analogues (Bonacorso et al., 2015).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-2-31-20-12-6-3-8-16(20)15-26-23(30)21-22(17-9-7-13-25-14-17)29(28-27-21)19-11-5-4-10-18(19)24/h3-14H,2,15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAIYBXGWVRTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

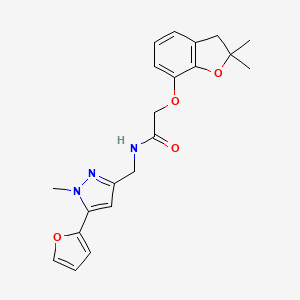
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

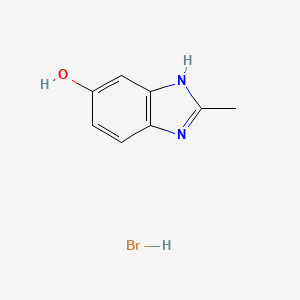
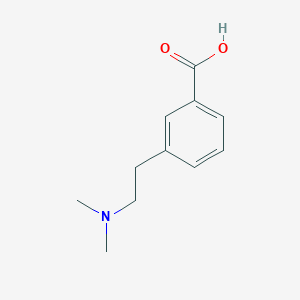
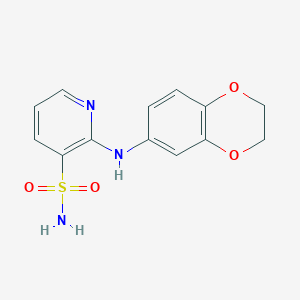
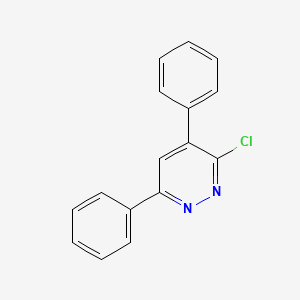
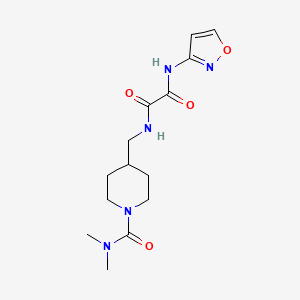
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

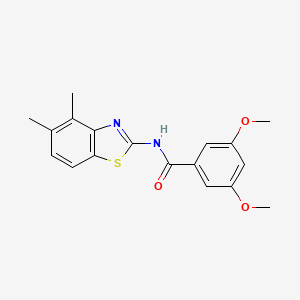
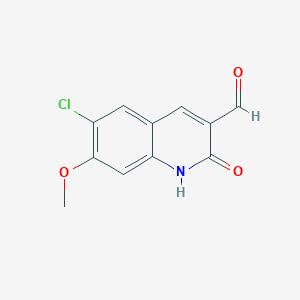
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)